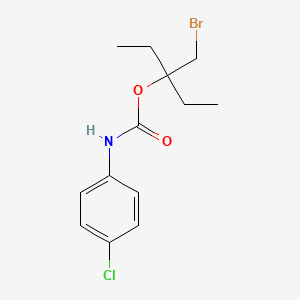
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate is an organic compound that features a bromomethyl group, a pentan-3-yl chain, and a 4-chlorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the carbamate and chlorophenyl groups.
4-Chlorophenyl isocyanate: Contains the chlorophenyl group but differs in the functional groups attached.
Properties
CAS No. |
88476-34-0 |
|---|---|
Molecular Formula |
C13H17BrClNO2 |
Molecular Weight |
334.63 g/mol |
IUPAC Name |
3-(bromomethyl)pentan-3-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-3-13(4-2,9-14)18-12(17)16-11-7-5-10(15)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
InChI Key |
GLYIPZBRHXQJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)OC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


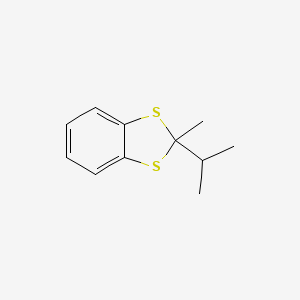
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
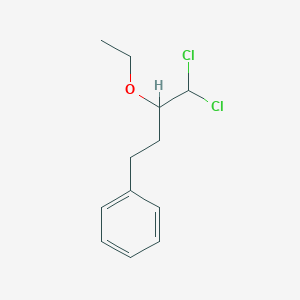
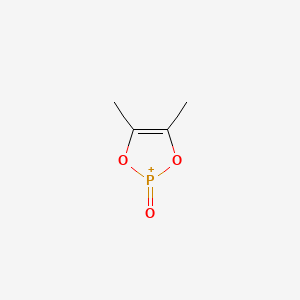
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)


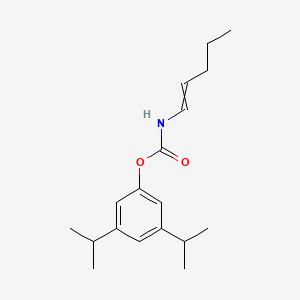
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
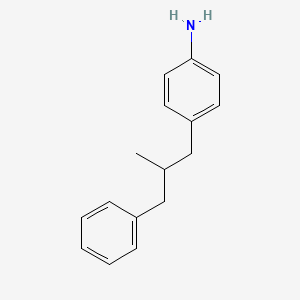
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
